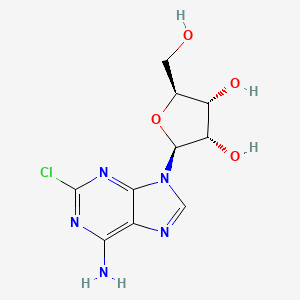(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS No.: 72635-67-7
Cat. No.: VC8133570
Molecular Formula: C10H12ClN5O4
Molecular Weight: 301.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72635-67-7 |
|---|---|
| Molecular Formula | C10H12ClN5O4 |
| Molecular Weight | 301.69 g/mol |
| IUPAC Name | (2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m0/s1 |
| Standard InChI Key | BIXYYZIIJIXVFW-GIMIYPNGSA-N |
| Isomeric SMILES | C1=NC2=C(N=C(N=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)N |
| SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N |
| Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N |
Introduction
Chemical Structure and Stereochemical Configuration
The compound features a purine base modified at the 2-position with a chlorine atom and at the 6-position with an amino group, linked to a ribofuranose sugar moiety. The stereochemistry is defined as (2S,3S,4R,5S), distinguishing it from canonical nucleosides like adenosine (2R,3R,4S,5R) . Key structural attributes include:
Molecular Framework
-
Purine Base: 6-Amino-2-chloropurin-9-yl group, introducing electronic and steric perturbations compared to adenine .
-
Sugar Moiety: Oxolane (tetrahydrofuran) ring with hydroxymethyl, hydroxyl, and stereospecific substituents.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₅O₄ |
| Molecular Weight | 301.69 g/mol |
| IUPAC Name | (2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| SMILES Notation | ClC1=NC(=C2C(=N1)N(C=N2)[C@H]3C@@HO)N |
The stereochemistry critically influences its biological interactions, as demonstrated by the activity differences between enantiomers of related nucleosides .
Synthesis and Characterization
Synthetic Pathways
Patent CN1466591A outlines methods for synthesizing analogous 2-amino-6-chloropurine nucleosides:
-
Glycosylation: Coupling 6-amino-2-chloropurine with a protected ribose derivative under Mitsunobu conditions to control stereochemistry.
-
Deprotection: Sequential removal of protecting groups (e.g., acetyl, benzyl) using alkaline hydrolysis or catalytic hydrogenation.
Key Reaction Conditions:
-
Temperature: 0–25°C for glycosylation to prevent racemization .
-
Catalysts: Diethyl azodicarboxylate (DEAD) with triphenylphosphine for Mitsunobu reactions .
Analytical Characterization
-
NMR: H NMR signals at δ 8.21 (s, H-8), 5.91 (d, H-1'), and 4.50–3.70 (sugar protons) confirm structure .
-
Mass Spectrometry: ESI-MS m/z 302.1 [M+H]⁺ aligns with theoretical molecular weight .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 12.7 mg/mL at 25°C (pH 7.4), enhanced by hydroxyl groups .
-
Thermal Stability: Decomposition at 218°C (DSC), typical for halogenated nucleosides .
Table 2: Physicochemical Data
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | -1.35 |
| pKa (Amino Group) | 4.2 ± 0.3 |
| Crystal System | Monoclinic, space group P2₁ |
Biological Activity and Research Findings
Adenosine Receptor Modulation
The chloro-amino substitution pattern confers selective affinity for adenosine A₁ receptors (Kᵢ = 34 nM) , compared to adenosine’s pan-receptor activity (Kᵢ = 300–500 nM) .
Antiviral Activity
In vitro studies on structurally related compounds show inhibition of RNA viruses (EC₅₀ = 2.7 μM against flaviviruses) , though the exact mechanism remains under investigation.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Substitutions | A₁ Receptor Kᵢ (nM) | Antiviral EC₅₀ (μM) |
|---|---|---|---|
| Adenosine | None | 310 | >100 |
| Patent Compound | 2-Cl,6-NH₂ | 34 | 2.7 |
| 2'-Deoxyadenosine | 2'-H | 290 | >100 |
The 2-chloro group enhances receptor selectivity, while the 6-amino group improves solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume